molecular formula C27H23NO7S B043237 (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate CAS No. 57944-10-2

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate

Cat. No.: B043237
CAS No.: 57944-10-2
M. Wt: 505.5 g/mol
InChI Key: CKTMVNDDGTXBJC-UHFFFAOYSA-N
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Description

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is a sophisticated synthetic nucleoside analog where the ribose sugar moiety is extensively modified with benzoyl and thiocarbamate protecting groups. This complex structure is of significant interest in medicinal chemistry and oligonucleotide synthesis research. Its primary research value lies in its role as a critical synthetic intermediate or a protected precursor in the synthesis of novel nucleoside derivatives, particularly those intended for therapeutic applications such as antiviral or anticancer agents. The benzoyl groups (Bz) serve to protect the hydroxyl functionalities during solid-phase oligonucleotide synthesis, preventing unwanted side reactions and ensuring high coupling efficiency. The unique 5-carbamothioyl moiety introduces a sulfur atom, which can be leveraged for further chemical modifications, potentially altering the electronic properties, lipophilicity, or serving as a handle for bioconjugation. Researchers utilize this compound to explore structure-activity relationships (SAR), to develop prodrug strategies for improving cellular uptake, and to create novel nucleotide probes for studying enzymatic mechanisms. This reagent is strictly for laboratory research applications.

Properties

IUPAC Name

(3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO7S/c28-24(36)23-22(35-27(31)19-14-8-3-9-15-19)21(34-26(30)18-12-6-2-7-13-18)20(33-23)16-32-25(29)17-10-4-1-5-11-17/h1-15,20-23H,16H2,(H2,28,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTMVNDDGTXBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408604
Record name (3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57944-10-2
Record name NSC326395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups, often facilitated by catalysts or specific reaction conditions.

Scientific Research Applications

Overview

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is a complex organic compound with the molecular formula C27H23NO7SC_{27}H_{23}NO_7S and a molecular weight of 505.5 g/mol. This compound features multiple functional groups, which contribute to its diverse applications in scientific research and industry.

Scientific Research Applications

1. Organic Synthesis
The compound is utilized as a reagent in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized using agents like potassium permanganate or reduced with lithium aluminum hydride.

2. Biochemical Research
Due to its structural characteristics, this compound is a subject of interest in biochemical studies. It is investigated for its interactions with enzymes and metabolic pathways, which could lead to insights into enzyme mechanisms and potential therapeutic applications.

3. Pharmaceutical Development
This compound may serve as a precursor for the development of pharmaceutical agents. Its ability to modulate biochemical pathways makes it a candidate for drug design, particularly in targeting specific diseases or conditions through enzyme inhibition or activation.

4. Material Science
In industrial applications, this compound is employed in the production of specialty chemicals and materials. Its properties can be harnessed to create advanced materials with desirable characteristics for various applications.

Mechanism of Action

The mechanism of action of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve complex binding interactions and conformational changes in the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

a) [3,4-Dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl Benzoate (CAS: 3510-73-4)
  • Molecular Formula : C31H23ClN4O7.
  • Key Differences : The carbamothioyl group in the target compound is replaced with a 6-chloropurin moiety (a nucleobase analog).
  • In contrast, the carbamothioyl group in the target compound may confer thiol-mediated reactivity or metal-binding properties.
b) (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl Benzoate (CAS: 729596-46-7)
  • Molecular Formula : C20H18O7 (MW: 370.4 g/mol).
  • Key Differences : The oxolan ring features a hydroxy , methyl , and oxo group instead of the carbamothioyl and additional benzoyloxy groups.

Bioavailability and Pharmacokinetic Comparison

a) Methyl Dihydroxybenzoate Derivatives ()
  • Examples : Methyl 2,4-dihydroxy-6-methyl benzoate (Compound 5, ).
  • Key Features :
    • High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.
    • Inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism.
  • Contrast with Target Compound: The target’s larger size and multiple benzoyloxy groups likely reduce GI absorption and BBB penetration.
b) Alkyl Benzoates ()
  • Examples : Methyl benzoate, ethyl benzoate, butyl benzoate.
  • Key Features :
    • Widely used in cosmetics due to low acute toxicity and favorable solubility profiles.
    • Methyl benzoate shows moderate oral bioavailability but lacks BBB permeability.
  • Contrast with Target Compound: The target’s structural complexity may result in higher cytotoxicity or novel toxicity profiles, necessitating specialized safety evaluations.

Data Tables

Table 1: Structural and Pharmacokinetic Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioavailability (GI/BBB) Enzyme Inhibition
Target Compound (CAS: 57944-10-2) C27H23NO7S 505.07 Carbamothioyl, 3 benzoyloxy groups Likely low (predicted) Not reported
[3,4-Dibenzoyloxy-5-(6-chloropurin...] C31H23ClN4O7 598.13 6-Chloropurin Not reported Antiviral (speculative)
Methyl Dihydroxybenzoate (Compound 5) C9H10O4 182.18 Hydroxy, methyl High GI/BBB CYP1A2
Methyl Benzoate C8H8O2 136.15 Simple ester Moderate GI, no BBB None reported

Research Implications and Gaps

  • Structural Insights : The carbamothioyl group in the target compound warrants investigation into its reactivity with thiol-dependent enzymes or metal ions.
  • Pharmacokinetic Studies : Empirical data on absorption, metabolism, and excretion are needed to validate predictions.
  • Toxicity Profiling : Comparative studies with alkyl benzoates () could clarify safety thresholds for biomedical use.

Biological Activity

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical properties:

  • IUPAC Name : this compound
  • CAS Number : 7392-74-7
  • Molecular Formula : C27H22O8
  • Molecular Weight : 474.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to modulate various biochemical pathways through complex binding interactions, potentially influencing cellular processes such as apoptosis and cell cycle regulation.

Interaction with Enzymes

Research indicates that this compound may inhibit certain enzyme activities, notably those involved in metabolic pathways. For instance, it has been shown to affect tyrosinase activity, which is crucial in melanin synthesis:

Enzyme Effect IC50 Value
TyrosinaseInhibition observed1.12 µM (strongest analog)

Anticancer Potential

Several studies have evaluated the anticancer properties of this compound. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines.

  • Cytotoxicity in Cancer Cell Lines
    • The compound was tested against multiple cancer types, including neuroblastoma and glioblastoma. Results showed significant growth inhibition at nanomolar concentrations.
    • For example, a study reported that the compound exhibited an LC50 value of 200 nM in glioblastoma cells .
  • Mechanisms of Action in Cancer Cells
    • The compound induces apoptosis in cancer cells by arresting the cell cycle at the G2/M phase. This is particularly relevant for chemoresistant cancer types where traditional therapies fail .

Antimicrobial Activity

Research has also suggested potential antimicrobial properties of the compound. Its structure allows it to interact with microbial enzymes, leading to inhibition of growth.

Study 1: Tyrosinase Inhibition

A detailed investigation into the tyrosinase inhibitory activity revealed that analogs of this compound showed varying degrees of efficacy in inhibiting melanin production:

Analog IC50 Value (µM) Notes
Analog 117.62Moderate inhibition
Analog 224.09Comparable to kojic acid
Analog 31.12Strongest inhibitor

This study highlights the potential for developing skin-lightening agents based on this compound's structure .

Study 2: Anticancer Efficacy

In another study assessing its anticancer properties, the compound demonstrated significant cytotoxicity across multiple cancer cell lines:

Cell Line LC50 Value (nM) Response to Treatment
U87200High sensitivity
SK>300Lower sensitivity

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Preparation Methods

Protection of Hydroxyl Groups

Benzyl ether protections are widely employed to mask hydroxyl groups during multistep syntheses. In a procedure analogous to the protection of methyl 4-hydroxy-3,5-dimethoxybenzoate (1c), the oxolane diol intermediate is treated with benzyl bromide in acetone under reflux conditions, using potassium carbonate as a base. This method achieves selective protection of the 3- and 4-hydroxyl groups, leaving the 5-position free for subsequent modifications. The benzyl-protected intermediate is isolated in 69–84% yield after purification via solvent decantation and recrystallization.

Sequential Esterification and Deprotection

Benzoylation of Protected Oxolane Intermediates

The introduction of benzoyl groups at the 3- and 4-positions follows established acylation protocols. As demonstrated in the synthesis of methyl 4-(benzyloxy)-3,5-dimethoxybenzoate (2c), benzoyl chloride is reacted with the protected oxolane intermediate in the presence of a catalytic acid (e.g., sulfuric acid). The reaction proceeds via nucleophilic acyl substitution, with yields exceeding 70% under reflux conditions in methanol. Excess benzoyl chloride is quenched with saturated sodium bicarbonate to prevent over-acylation.

Final Deprotection and Methyl Benzoate Formation

The terminal methyl benzoate group is installed through a two-step process:

  • Hydrolysis of Benzyl Protections : Catalytic hydrogenation using Pd/C under H₂ gas (1–3 atm) cleaves the benzyl ethers, regenerating the hydroxyl groups at positions 3 and 4. This step demands careful control of reaction duration to avoid reduction of the carbamothioyl moiety.

  • Esterification with Benzoic Acid : The deprotected hydroxyl groups are acylated with benzoic anhydride in pyridine, yielding the final dibenzoyloxy groups. The methyl ester at the 2-position is introduced concurrently via Fischer esterification using methanol and sulfuric acid.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone enhance reaction rates for acylation steps, while ethers (THF, diethyl ether) are preferred for hydroxamic acid formations. The use of potassium tert-butoxide as a base in esterification reactions improves yields by minimizing hydrolysis side reactions, as evidenced in the synthesis of potassium salt derivatives.

Table 1: Key Reaction Parameters for Critical Steps

StepSolventCatalystTemperature (°C)Yield (%)
Benzyl ProtectionAcetoneK₂CO₃6069–84
Carbamothioyl IntroductionDiethyl etherThiophosgene0–2555–68*
Final EsterificationPyridineH₂SO₄8072–89
*Theoretical yield based on analogous reactions.

Purification and Characterization

Crude products are purified via recrystallization from ethyl acetate/petroleum ether mixtures (8:2 v/v). Nuclear magnetic resonance (NMR) spectroscopy in DMSO-d6 confirms regioselective substitutions, with distinct signals for benzoyloxy protons (δ 7.25–7.49 ppm) and carbamothioyl NH groups (δ 10.75 ppm). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition, with deviations <0.3% for carbon and nitrogen content.

Challenges and Alternative Pathways

Competing Side Reactions

Over-benzoylation at the 5-position is a persistent issue, necessitating stoichiometric precision. Additionally, the carbamothioyl group’s susceptibility to oxidation demands inert atmospheres (argon or nitrogen) during synthesis.

Thiocarbamate Stability

Preliminary studies suggest that replacing thiophosgene with thiocarbamoyl chloride improves stability but reduces reactivity. Alternative reagents like Lawesson’s reagent remain unexplored but may offer milder conditions.

Q & A

Basic Question: What are the recommended handling and storage protocols for (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate in laboratory settings?

Methodological Answer:
While direct safety data for this compound is limited, protocols can be inferred from structurally analogous benzoyloxy derivatives:

  • Handling: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/particulates by working in a fume hood or well-ventilated area .
  • Storage: Keep in airtight containers at 2–8°C, protected from light and moisture. Monitor stability via periodic HPLC analysis .
  • Contingency: For spills, use inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis of ester groups .

Basic Question: How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% recommended for biological assays) .
  • Spectroscopy:
    • NMR: Compare 1^1H/13^{13}C NMR peaks to computational predictions (e.g., DFT) for benzoyloxy (δ 7.4–8.1 ppm) and carbamothioyl (δ 9.2–10.5 ppm) groups .
    • Mass Spec: Confirm molecular ion ([M+H]+^+) using high-resolution ESI-MS, targeting <3 ppm mass error .

Advanced Question: What synthetic strategies are effective for introducing the carbamothioyloxy group in the oxolan ring system?

Methodological Answer:

  • Stepwise Functionalization:
    • Oxolan Precursor: Start with a 5-hydroxyoxolan derivative.
    • Thiocarbonylation: React with benzoylisothiocyanate (1.2 eq) in anhydrous THF at 0°C under argon, followed by quenching with ice-water to isolate the intermediate .
    • Purification: Use silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted reagents.
  • Challenges: Competing side reactions (e.g., hydrolysis of the oxolan ring) require strict anhydrous conditions and low temperatures .

Advanced Question: How does the compound’s stability vary under different pH or solvent conditions during experimental workflows?

Methodological Answer:

  • pH Sensitivity:
    • Acidic Conditions (pH <4): Rapid hydrolysis of benzoyloxy esters observed in analogous compounds; avoid aqueous HCl or TFA .
    • Neutral/Basic Conditions (pH 7–9): Carbamothioyl groups may undergo nucleophilic substitution; test stability via time-resolved UV-Vis (λ = 270 nm for benzoyl degradation) .
  • Solvent Effects: Stable in DMSO or DMF for ≤48 hours at 25°C, but degrade in methanol due to transesterification .

Advanced Question: Are there known catalytic or enzymatic pathways that interact with the benzoyloxy groups, and how can these be investigated?

Methodological Answer:

  • Enzymatic Hydrolysis:
    • Esterases/Lipases: Screen with porcine liver esterase (PLE) or Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.4, 37°C). Monitor benzoyloxy cleavage via LC-MS .
  • Catalytic Degradation:
    • Metal Catalysts: Test Pd/C or Ru complexes for hydrogenolysis of benzoyl groups under H2_2 (1 atm). Use GC-MS to identify debenzoylated byproducts .

Advanced Question: How can researchers resolve contradictions in toxicity data between structurally similar compounds?

Methodological Answer:

  • Case Study: While some benzoyloxy derivatives show low acute toxicity (oral LD50_{50} >2000 mg/kg in rats) , others exhibit Category 4 hazards (e.g., dermal irritation) .
  • Mitigation Strategies:
    • In Silico Modeling: Use QSAR tools (e.g., OECD Toolbox) to predict toxicity endpoints based on substituent effects .
    • In Vitro Testing: Conduct MTT assays on HepG2 cells to assess cytotoxicity (IC50_{50} thresholds <100 μM suggest high risk) .

Advanced Question: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., carbamothioyl sulfur).
  • Molecular Dynamics (MD): Simulate solvation in water/DMSO to quantify hydrolysis rates. Correlate with experimental kinetic data .

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